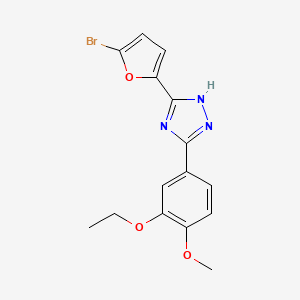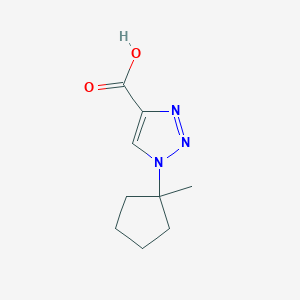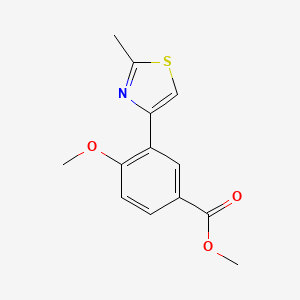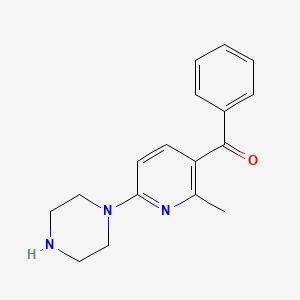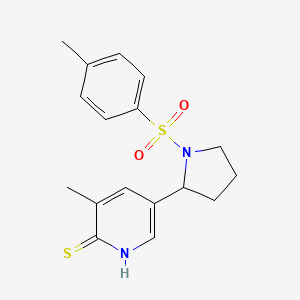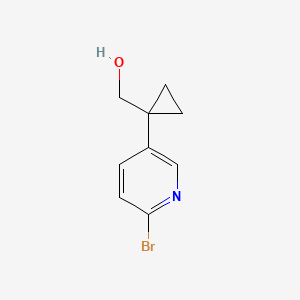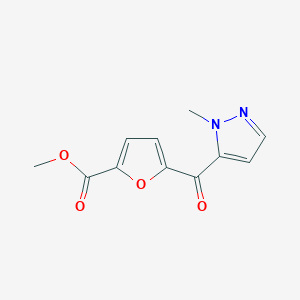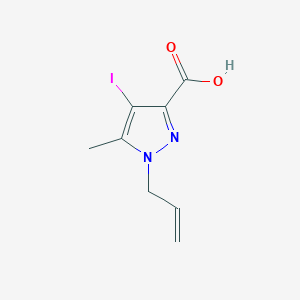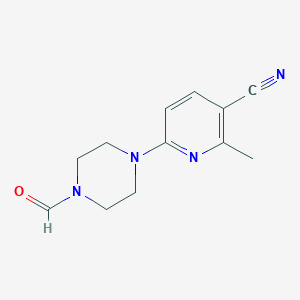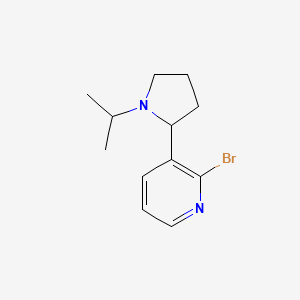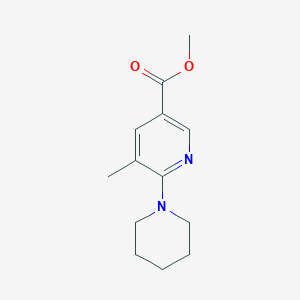
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperidine ring attached to the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate typically involves the reaction of 5-methyl-6-chloronicotinic acid with piperidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst, such as sulfuric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nicotinate ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the nicotinate ring.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the nicotinate ring.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-(piperidin-1-yl)nicotinate
- Methyl 5-chloro-6-(piperidin-1-yl)nicotinate
- Methyl 5-methyl-6-(morpholin-1-yl)nicotinate
Uniqueness
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is unique due to the presence of both a methyl group and a piperidine ring on the nicotinate structure. This combination can enhance its chemical reactivity and biological activity compared to similar compounds. The specific positioning of the methyl group can also influence its interaction with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
methyl 5-methyl-6-piperidin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-11(13(16)17-2)9-14-12(10)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
Clave InChI |
PRBKUTTVYKBNRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


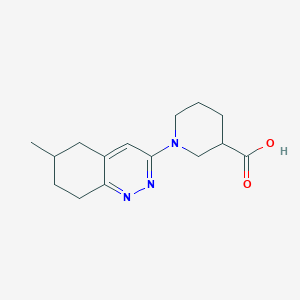

![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)
